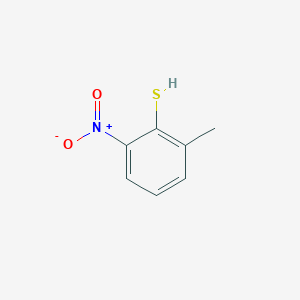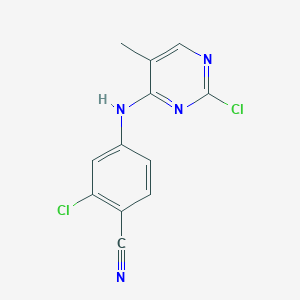
6-Methyl-2-nitrobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-nitrobenzenethiol is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzenethiol, where a methyl group and a nitro group are substituted at the 6th and 2nd positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-nitrobenzenethiol typically involves nitration and thiolation reactions. One common method starts with the nitration of 6-methylbenzenethiol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically produced in large quantities for use in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2-nitrobenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 6-Methyl-2-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-2-nitrobenzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-nitrobenzenethiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
2-Nitrobenzenethiol: Similar structure but lacks the methyl group at the 6th position.
4-Methyl-2-nitrobenzenethiol: Similar structure but with the methyl group at the 4th position.
6-Methyl-4-nitrobenzenethiol: Similar structure but with the nitro group at the 4th position.
Uniqueness: 6-Methyl-2-nitrobenzenethiol is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H7NO2S |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-methyl-6-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3 |
Clave InChI |
VZHNGBLTEOVMRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8647909.png)


![(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-hydrazine](/img/structure/B8647934.png)
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)



